molecular formula C9H14O3 B1296493 Methyl 1-methyl-2-oxocyclohexane-1-carboxylate CAS No. 7500-91-6

Methyl 1-methyl-2-oxocyclohexane-1-carboxylate

Cat. No.: B1296493
CAS No.: 7500-91-6
M. Wt: 170.21 g/mol
InChI Key: XVOWMIBAOJEFIT-UHFFFAOYSA-N
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Description

Methyl 1-methyl-2-oxocyclohexane-1-carboxylate is a bicyclic ester featuring a cyclohexane ring substituted with a methyl group and a ketone at the 1- and 2-positions, respectively, and a methyl ester moiety at the 1-position. This compound is a versatile intermediate in organic synthesis, particularly in the construction of carbocycles and heterocycles. Its synthesis typically involves Dieckmann condensation of appropriate diester precursors, followed by alkylation or decarboxylation steps . For example, allyl 1-methyl-2-oxocyclohexane-1-carboxylate (a closely related derivative) is synthesized via Dieckmann condensation of diallyl pimelate, yielding a cyclic ketone ester in 53% yield after palladium-catalyzed deallylation . The compound’s structural rigidity and electron-withdrawing ketone group make it a valuable substrate for further functionalization, such as Michael additions or cyclocondensations .

Properties

IUPAC Name

methyl 1-methyl-2-oxocyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-9(8(11)12-2)6-4-3-5-7(9)10/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVOWMIBAOJEFIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7500-91-6
Record name NSC408037
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408037
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 1-methyl-2-oxocyclohexane-1-carboxylate can be synthesized through several methods. One common approach involves the esterification of 1-methyl-2-oxocyclohexanecarboxylic acid with methanol in the presence of an acid catalyst. The reaction typically requires heating under reflux conditions to drive the esterification to completion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Methyl 1-methyl-2-oxocyclohexane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Chemical Reactivity

Methyl 1-methyl-2-oxocyclohexane-1-carboxylate undergoes various chemical reactions, including:

  • Oxidation : Can be oxidized to form carboxylic acids or ketones using agents like potassium permanganate.
  • Reduction : The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
  • Substitution Reactions : The ester group is susceptible to nucleophilic substitution, allowing for the formation of different derivatives.

Chemistry

In the field of organic chemistry, this compound serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for diverse reactivity patterns that can be exploited in synthetic pathways.

Biology

This compound has been used in studies involving enzyme-catalyzed reactions and metabolic pathways. Its ability to act as a substrate for specific enzymes makes it valuable in biochemical research.

Medicine

This compound is explored as a potential building block for therapeutic agents. Its biological activity suggests that it may have applications in drug development, particularly in targeting specific metabolic pathways .

Research indicates that this compound exhibits various biological activities:

Enzyme Inhibition

The compound has shown effectiveness in inhibiting certain enzymes involved in metabolic processes. This property is significant for designing enzyme inhibitors that could lead to new therapeutic agents.

Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties against a range of pathogens, including both Gram-positive and Gram-negative bacteria. This makes it a candidate for developing new antibiotics .

Cytotoxic Effects

Recent investigations have revealed cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapeutics. The ability to induce apoptosis in cancer cells highlights its importance in medical research .

Case Studies

Case StudyFocusFindings
Case Study 1Antimicrobial EfficacySignificant inhibition of bacterial strains was observed, indicating potential for antibiotic development.
Case Study 2Enzyme InhibitionEffective inhibition of specific enzymes was noted, highlighting its potential as a lead compound for therapeutic applications.
Case Study 3Cytotoxic EffectsInduced apoptosis in cancer cell lines was reported, warranting further research into its mechanisms and applications in cancer treatment.

Mechanism of Action

The mechanism of action of methyl 1-methyl-2-oxocyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may act as a substrate for enzymes involved in ester hydrolysis or oxidation-reduction reactions. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s reactivity and applications are influenced by substitutions on the cyclohexane ring and the ester group. Key analogs include:

Compound Name Molecular Formula Key Substituents Synthesis Yield Applications Reference ID
Ethyl 1-methyl-2-oxocyclohexane-1-carboxylate C₁₁H₁₆O₃ Ethyl ester, methyl, ketone 86% Precursor for benzothiophene derivatives
Allyl 1-methyl-2-oxocyclohexane-1-carboxylate C₁₂H₁₆O₃ Allyl ester, methyl, ketone 53% Pd-catalyzed cross-coupling reactions
Methyl 1-(4-methoxyphenyl)-4-oxocyclohexane-1-carboxylate C₁₅H₁₈O₄ 4-Methoxyphenyl, methyl ester, ketone N/A Pharmaceutical intermediate

Key Observations :

  • Ester Group Impact : The ethyl ester analog (C₁₁H₁₆O₃) exhibits higher synthetic efficiency (86% yield) compared to the allyl ester (53%), likely due to reduced steric hindrance during alkylation . The allyl ester, however, enables palladium-mediated transformations, expanding its utility in catalysis .
  • Ring Substitutions : Introducing a 4-methoxyphenyl group (C₁₅H₁₈O₄) enhances electronic complexity, making the compound suitable for drug discovery but complicates synthesis due to steric and electronic effects .
Physical Properties and Conformational Analysis
  • Ring Puckering : The cyclohexane ring adopts a chair conformation with slight puckering due to the 1-methyl and 2-oxo substituents. Cremer and Pople’s puckering parameters (e.g., θ, φ) would quantify this distortion, affecting steric interactions in downstream reactions .
  • Melting Points : While direct data for the target compound is unavailable, analogs like 2-bromo-1-cyclohexene-1-carboxylic acid (mp 102–103.5°C) suggest that polar substituents increase crystallinity .
Commercial Availability and Industrial Relevance

This discontinuation may reflect challenges in large-scale synthesis or niche demand relative to more versatile derivatives like ethyl 2-amino-3-cyano-4-methyl-4,5,6,7-tetrahydro-1-benzothiophene-4-carboxylate, which has demonstrated applications in fragment-based drug discovery .

Biological Activity

Methyl 1-methyl-2-oxocyclohexane-1-carboxylate is a compound of interest due to its diverse biological activities, particularly its interactions with various biological systems. This article provides an overview of the biological activity of this compound, including its mechanism of action, effects on different biological targets, and relevant case studies.

This compound is classified as a cyclohexane derivative with the following chemical formula:

  • Molecular Formula : C10_{10}H16_{16}O3_{3}
  • CAS Number : 56576-40-0

This compound exists in racemic form and can be synthesized through various organic reactions. Its structure includes a carbonyl group and an ester functional group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interfere with protein synthesis . The compound binds to the active sites of specific enzymes that require carboxyl groups for their functionality. This interaction can lead to inhibition of enzyme activity, affecting various metabolic pathways.

Key Mechanisms:

  • Enzyme Inhibition : It inhibits the growth of certain bacteria and fungi by disrupting protein synthesis.
  • Antimicrobial Activity : Demonstrates effectiveness against a range of pathogens, making it a candidate for antibiotic development.

Biological Activity Data

The following table summarizes the biological activities observed in various studies involving this compound:

Biological Activity Effect Observed Reference
AntibacterialInhibition of growth in Gram-positive bacteria
AntifungalEffective against specific fungal strains
Enzyme InteractionBinds to active sites of enzymes requiring carboxyl groups
CytotoxicityInduces cell death in cultured cancer cells

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated significant inhibition of both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents.

Case Study 2: Enzyme Inhibition

Research published in RSC Advances demonstrated that this compound effectively inhibited specific enzymes involved in metabolic pathways. The study highlighted its potential as a lead compound for designing enzyme inhibitors in therapeutic applications .

Case Study 3: Cytotoxic Effects

A recent investigation into the cytotoxic effects of this compound on cancer cell lines revealed that it could induce apoptosis, making it a candidate for further research in cancer therapeutics. The study emphasized the need for more extensive testing to understand the underlying mechanisms better .

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